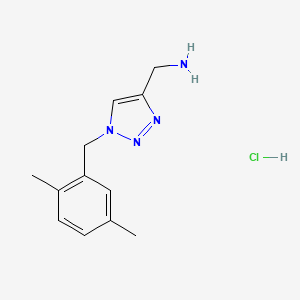
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of 1H-1,2,3-triazole derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and can serve as key intermediates in organic synthesis.
Synthesis Analysis
1H-1,2,3-triazoles are typically synthesized through 1,3-dipolar cycloaddition reactions, also known as click chemistry, which offers a robust and efficient method for constructing these heterocyclic compounds. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized in high yield by the cycloaddition reaction of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine in toluene at reflux, showcasing the utility of this method (Aouine et al., 2014).
科学的研究の応用
Medicinal Chemistry and Drug Design
The compound has shown promising applications in medicinal chemistry, particularly as a neurokinin-1 receptor antagonist. It exhibits high affinity and oral activity, making it effective in pre-clinical tests for conditions like emesis and depression. Its solubility in water (>100 mg/mL) enhances its suitability for intravenous and oral clinical administration. The synthesis of the solubilizing group incorporated in the compound involves thermal rearrangement of a propargylic azide in the presence of dimethylamine, indicating a nuanced approach to its design and potential for clinical efficacy (Harrison et al., 2001).
Synthesis and Structural Analysis
The compound's structure and synthesis have been a subject of significant research. For instance, its synthesis through 1,3-dipolar cycloaddition reaction and the establishment of its structure based on NMR spectroscopy, Elemental Analysis, and MS data highlight the methodological advancements in the synthesis of complex organic compounds. The detailed structural analysis contributes to a deeper understanding of its potential interactions and applications (Younas et al., 2014).
Antimicrobial and Antifungal Activities
The compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. The synthesis of a series of derivatives, characterization by spectral and elemental analyses, and in vitro evaluation against pathogenic strains show its potential in combating infections. Most of the derivatives display moderate to very good activities, comparable to first-line drugs, indicating its potential in developing new antimicrobial and antifungal agents (Thomas et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYYUCVEIAQXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

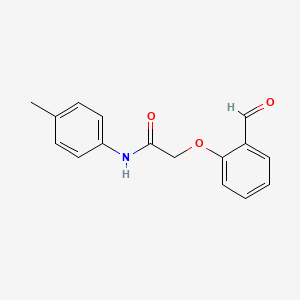
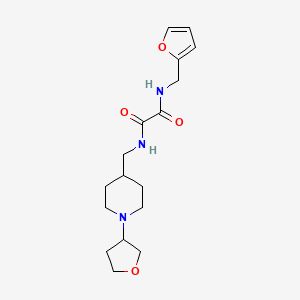

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
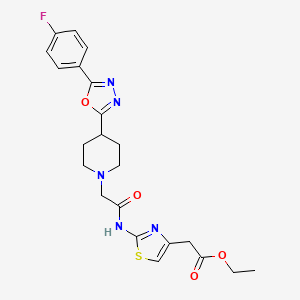
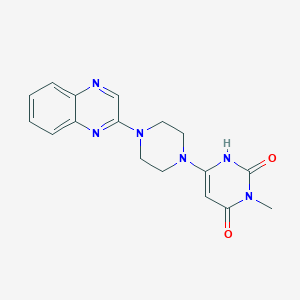
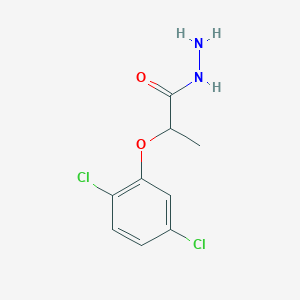

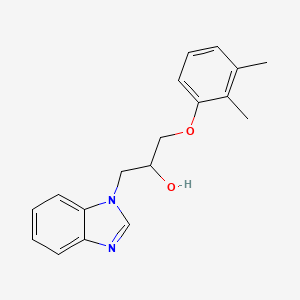
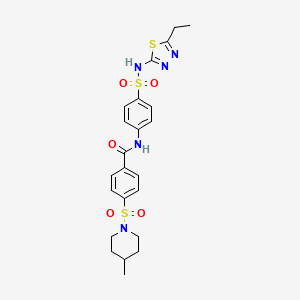
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)